1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
The compound 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-methoxyphenylmethyl group at position 1 and a phenyl group at position 2. The 3-methoxy group on the benzyl substituent may enhance solubility and influence binding affinity through electronic effects, while the phenyl group contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-16-9-5-6-14(12-16)13-21-17-10-11-26-18(17)19(23)22(20(21)24)15-7-3-2-4-8-15/h2-12,17-18H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEZKBYXEXRODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory properties. They have been found to interact with proteins such as ATF4 and NF-kB.
Mode of Action
It’s suggested that similar compounds inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound likely affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. By inhibiting these pathways, it may exert neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3.
Action Environment
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, may allow it to diffuse easily into cells, which could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as D-dopachrome tautomerase and PARP-1. These interactions can lead to the inhibition of these enzymes, thereby affecting the biochemical reactions they are involved in.
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects. For example, it has been found to suppress the proliferation of non-small cell lung cancer cells. This is likely due to its ability to induce cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent changes in gene expression. For instance, it has been found to inhibit the activity of D-dopachrome tautomerase and PARP-1, which are involved in DNA repair damage. This leads to genomic dysfunction and cell death, particularly in cancer cells.
Biological Activity
1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent. Its molecular formula is , and it possesses a unique structural configuration that influences its biological interactions.
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes such as phosphodiesterases (PDEs) and protein kinases, which are crucial in signaling pathways related to inflammation and cancer progression .
- Anticancer Properties : Studies have demonstrated that compounds in this class can induce apoptosis in cancer cells by triggering oxidative stress and disrupting cellular homeostasis .
- Antimicrobial Activity : Thieno[3,2-d]pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Their mechanism often involves disrupting microbial cell wall synthesis or function .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Anticancer Efficacy : A study focused on the compound's ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability in melanoma and cervical cancer cells treated with the compound under both normoxic and hypoxic conditions. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cell death through apoptosis .
- PDE Inhibition : Another investigation revealed that the compound acts as a potent inhibitor of phosphodiesterase enzymes involved in inflammatory responses. This inhibition was linked to reduced levels of cyclic AMP in inflammatory cells, suggesting potential applications in treating respiratory diseases like asthma .
Comparison with Similar Compounds
Structural Analogues of Thieno-Pyrimidine-Diones
Thieno[2,3-d]pyrimidine-2,4-dione (PR-3)
- Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione (positional isomer of the target compound).
- Key Features : Replacement of the phenyl ring with thiophene in the fused system.
- Activity : Exhibits a mean pIC50 of ~7–8.5 μM for TRPA1 inhibition, with higher activity compared to pyrido[2,3-d]pyrimidine-2,4-dione (PR-2) due to enhanced electronic effects from the sulfur atom .
- Significance: Demonstrates that thiophene substitution in the pyrimidine-dione core improves potency, suggesting the target compound’s thieno[3,2-d] configuration may offer similar advantages.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Core Structure: Hybrid of thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine.
- Key Features : Incorporates a pyrazolo group at position 4, synthesized via Vilsmeier–Haack reagent and ammonium carbonate treatment.
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione with fluorophenyl and methylphenyl substituents.
- Key Features : Fluorine substitution introduces electron-withdrawing effects, which may alter binding kinetics compared to the target compound’s methoxy group.
- Activity: No explicit data provided, but fluorinated analogs are often explored for enhanced metabolic stability .
Key Observations :
- TRPA1 Inhibition: PR-3’s activity (~7–8.5 μM) suggests that thieno-pyrimidine-diones are viable scaffolds for ion channel modulation. The target compound’s methoxy group may further optimize interactions with TRPA1’s hydrophobic pockets .
- Synthetic Flexibility: Hybrid structures (e.g., pyrazolo-thieno-pyrimidine) demonstrate high yields (e.g., 82% in ), underscoring the feasibility of derivatizing the core for diverse applications .
Substituent Effects on Activity
- Methoxy vs. Fluoro Groups : The target compound’s 3-methoxyphenylmethyl group likely enhances solubility and π-stacking interactions, whereas fluorophenyl analogs (e.g., ) may improve metabolic stability and target affinity .
- Thiophene vs. Pyridine Rings: Thieno[3,2-d]pyrimidine cores (as in the target) exhibit higher activity than pyrido[2,3-d]pyrimidine (PR-2), attributed to sulfur’s polarizability and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
